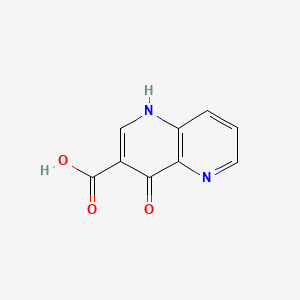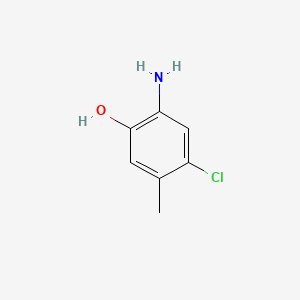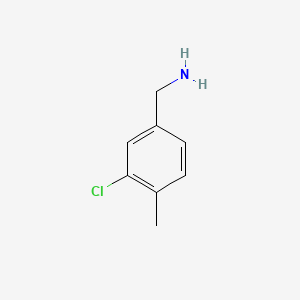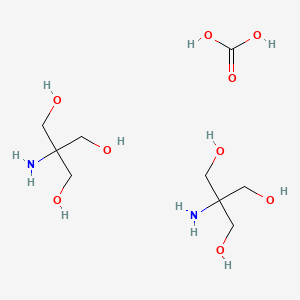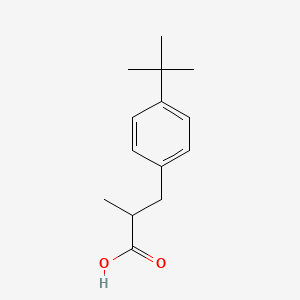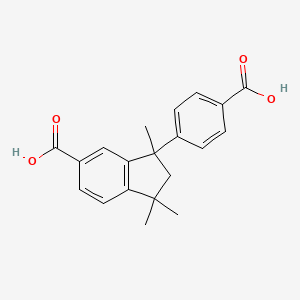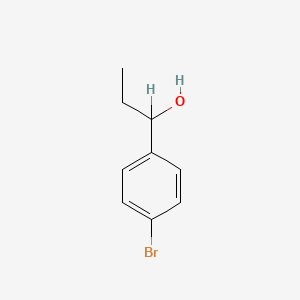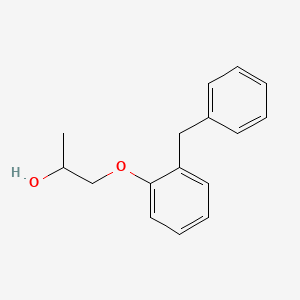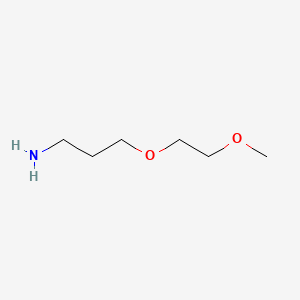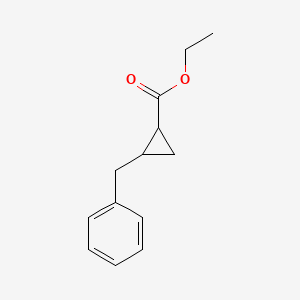
Ethyl 2-benzylcyclopropane-1-carboxylate
説明
Ethyl 2-benzylcyclopropane-1-carboxylate (EBPC) is an organic compound that is used in various scientific research applications. EBPC has been studied for its potential uses in a variety of scientific experiments and has been found to have a number of biochemical and physiological effects.
科学的研究の応用
Ethylene Precursor and Plant Metabolism
Ethyl 2-benzylcyclopropane-1-carboxylate is closely related to compounds involved in plant metabolism, specifically as precursors to ethylene. Hoffman et al. (1982) identified 1-(malonylamino)cyclopropane-1-carboxylic acid, a metabolite of ethylene precursor in plants, suggesting a connection to ethylene biosynthesis pathways in higher plants (Hoffman, Yang, & McKeon, 1982). Similarly, Polko and Kieber (2019) discussed 1-aminocyclopropane 1-carboxylic acid (ACC), a direct ethylene precursor, highlighting its role as a growth regulator independent of ethylene synthesis (Polko & Kieber, 2019).
Enzyme Activity and Polymer Chemistry
In polymer chemistry, compounds similar to this compound have been studied for their polymerization potential. Pang et al. (2003) demonstrated the oligomerization of ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate using horseradish peroxidase as a catalyst (Pang, Ritter, & Tabatabai, 2003). This highlights the relevance of cyclopropane carboxylates in polymer synthesis and enzyme-mediated reactions.
Analytical Methods in Ethylene Research
Research on ethylene, closely related to this compound, has led to the development of new analytical methodologies. Bulens et al. (2011) provided an updated methodology for analyzing metabolites and enzyme activities in ethylene biosynthesis, showcasing advancements in analytical techniques relevant to compounds like this compound (Bulens et al., 2011).
Ethylene Biosynthesis and Plant Development
The role of compounds related to this compound in plant development is significant. Vanderstraeten and Van Der Straeten (2017) discussed the accumulation and transport of ACC in plants, emphasizing its role as a precursor to ethylene and its influence on various plant developmental processes (Vanderstraeten & Van Der Straeten, 2017).
作用機序
Target of Action
Cyclopropane derivatives are known to interact with various biological targets depending on their functional groups .
Mode of Action
Cyclopropane derivatives are known to undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . The presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .
Biochemical Pathways
Cyclopropane derivatives are known to be involved in various biochemical pathways depending on their functional groups .
生化学分析
Biochemical Properties
Ethyl 2-benzylcyclopropane-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo nucleophilic substitution reactions at the benzylic position due to the resonance stabilization provided by the benzene ring . This compound can also participate in oxidation reactions, which further highlights its reactivity in biochemical processes .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to alterations in signal transduction, impacting cellular functions such as proliferation, differentiation, and apoptosis . Additionally, its effects on gene expression can result in changes in the production of specific proteins, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form stable intermediates through resonance stabilization allows it to modulate enzyme activity effectively . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have distinct biochemical activities . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, highlighting its potential for prolonged biochemical interactions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biochemical effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These metabolic pathways can influence the compound’s overall biochemical activity and its effects on metabolic flux and metabolite levels . The compound’s participation in these pathways underscores its potential role in modulating metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of this compound are essential for its biochemical activity and its ability to exert effects on target cells and tissues .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with other biomolecules and its overall biochemical activity .
特性
IUPAC Name |
ethyl 2-benzylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-15-13(14)12-9-11(12)8-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOACXUOASKUNMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00290929 | |
| Record name | ethyl 2-benzylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78987-78-7 | |
| Record name | NSC71869 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71869 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-benzylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-benzyl-1-cyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



